2-bromo-N-cyclopropyl-2-(4-fluorophenyl)acetamide
Description
2-Bromo-N-cyclopropyl-2-(4-fluorophenyl)acetamide (molecular formula: C₁₁H₁₀BrFNO; molecular weight: 286.11 g/mol) is a brominated acetamide derivative featuring a 4-fluorophenyl group and a cyclopropyl substituent on the nitrogen atom. This compound is of interest due to its structural complexity, combining electron-withdrawing groups (bromine and fluorine) with a strained cyclopropyl ring.
Properties
IUPAC Name |
2-bromo-N-cyclopropyl-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFNO/c12-10(11(15)14-9-5-6-9)7-1-3-8(13)4-2-7/h1-4,9-10H,5-6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVQPUIQEPLXIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(C2=CC=C(C=C2)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-bromo-N-cyclopropyl-2-(4-fluorophenyl)acetamide typically involves the bromination of N-cyclopropyl-2-(4-fluorophenyl)acetamide. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-bromo-N-cyclopropyl-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
2-bromo-N-cyclopropyl-2-(4-fluorophenyl)acetamide is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-N-cyclopropyl-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropyl group play crucial roles in its binding affinity and specificity . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural and physicochemical properties of 2-bromo-N-cyclopropyl-2-(4-fluorophenyl)acetamide and related compounds:
Key Observations:
- Substituent Effects: Bromine vs. Cyclopropyl vs. Cyclohexyl/Phenyl: The cyclopropyl group introduces steric hindrance and ring strain, which may alter conformational flexibility and intermolecular interactions compared to bulkier cyclohexyl or planar phenyl groups . Fluorophenyl Group: The 4-fluorophenyl moiety is common across analogs, contributing to lipophilicity and metabolic stability .
Physicochemical Properties
- Melting Points : The cyclopropyl-containing target compound’s melting point is unreported, but analogs with bulky substituents (e.g., cyclohexyl) exhibit lower melting points (~150°C) compared to simpler aryl derivatives (e.g., 439–441°C for N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide) . This suggests steric effects reduce crystalline packing efficiency.
- Hydrogen Bonding: Intermolecular N–H···O bonds are common in acetamides, stabilizing crystal structures (e.g., chains along [010] in N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide) .
Biological Activity
2-bromo-N-cyclopropyl-2-(4-fluorophenyl)acetamide is a synthetic compound with the molecular formula CHBrFNO and a molecular weight of 272.11 g/mol. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications. The presence of bromine and fluorine atoms in its structure suggests interesting pharmacological properties, particularly in relation to enzyme inhibition and receptor modulation.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may function as an enzyme inhibitor or modulator of receptor activity, which is influenced by the electron-withdrawing properties of the bromine and fluorine substituents. This interaction can alter the conformation and function of target proteins, leading to varied biological effects.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Inhibition Zones : Compounds with similar structural motifs have shown inhibition zones against various bacterial strains, indicating their potential as antimicrobial agents.
- Minimum Inhibitory Concentrations (MIC) : Studies report MIC values ranging from 4.69 µM to 22.9 µM against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus .
Anticancer Potential
The compound's structure suggests potential anticancer activity, particularly through mechanisms involving apoptosis induction and cytotoxicity against tumor cells. Research indicates that structurally related compounds have been effective in inducing cell death in cancer models, suggesting that this compound may also have similar effects .
Structure-Activity Relationship (SAR)
The presence of both bromine and fluorine in the compound enhances its biological activity through various mechanisms:
- Fluorine Substitution : The introduction of fluorine has been shown to improve the binding affinity of compounds to their targets, potentially increasing their efficacy as drug candidates .
- Bromine Effects : Bromine can also influence the lipophilicity and electronic properties of the molecule, which may enhance its ability to cross biological membranes and reach intracellular targets.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | MIC (µM) | Reference |
|---|---|---|---|
| This compound | Antimicrobial | TBD | Current Study |
| 3-(3-hydroxy-4-methoxyphenyl)acrylamide | Anticancer | 5.64 | |
| Monocationic fluoroaryl derivatives | Antimutagenic | Varies |
Case Study: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various derivatives similar to this compound. The results indicated that these compounds exhibited potent activity against a range of bacterial strains, with specific derivatives achieving MIC values as low as 0.0048 mg/mL against E. coli and Bacillus mycoides . This highlights the potential for developing new antimicrobial agents based on this scaffold.
Q & A
Q. Table 1: Optimization Parameters for Synthesis
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–10°C (halogenation step) | Prevents side reactions |
| Solvent | Anhydrous DMF | Enhances coupling efficiency |
| Catalyst | 10 mol% DMAP | Accelerates amide formation |
Advanced Research: How to resolve contradictions in crystallographic data during structural validation?
Methodological Answer:
Crystallographic discrepancies (e.g., bond angles or dihedral deviations) require validation using tools like SHELXL and PLATON . Key steps:
Data Collection : High-resolution (<1.0 Å) X-ray diffraction data minimizes errors.
Twinned Data Handling : Use SHELXL’s TWIN/BASF commands to model twinning .
Enantiomer Validation : Apply Flack’s x parameter to distinguish chiral centers, avoiding false positives in near-centrosymmetric structures .
Example from :
The dihedral angle between 4-bromophenyl and 3,4-difluorophenyl rings in a related compound was 66.4°, resolved via hydrogen-bonding analysis (N–H⋯O interactions) and SHELXL refinement .
Basic Research: How to characterize the compound’s purity and stability?
Methodological Answer:
Use orthogonal analytical methods:
HPLC-MS : Quantify impurities (>95% purity threshold) using C18 columns with acetonitrile/water gradients .
Thermal Analysis : Differential scanning calorimetry (DSC) identifies decomposition points (e.g., mp 47–49°C for brominated precursors) .
NMR Spectroscopy : Monitor degradation via 1H/13C NMR; e.g., bromine substituents show distinct δ 7.2–7.8 ppm aromatic shifts .
Advanced Research: What strategies mitigate side reactions during functionalization of the 4-fluorophenyl group?
Methodological Answer:
Side reactions (e.g., over-bromination) are minimized by:
Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine protection during halogenation .
Regioselective Catalysis : Pd-mediated cross-coupling (Suzuki-Miyaura) to target specific positions on the aromatic ring .
pH Control : Maintain neutral pH during acetamide formation to avoid hydrolysis .
Q. Table 2: Functionalization Optimization
| Reaction | Challenge | Solution |
|---|---|---|
| Bromination | Over-halogenation | Low-temperature (-20°C) Br2 addition |
| Cyclopropane coupling | Steric hindrance | Microwave-assisted synthesis (80°C, 30 min) |
Advanced Research: How to design structure-activity relationship (SAR) studies for biological activity?
Methodological Answer:
Scaffold Modification : Replace cyclopropyl with other substituents (e.g., trifluoroethyl) to assess steric/electronic effects on bioactivity .
Enzyme Assays : Test inhibition of kinases (e.g., EGFR) using fluorescence polarization assays; IC50 values correlate with substituent electronegativity .
Computational Modeling : DFT calculations (e.g., Gaussian 09) predict binding affinities to biological targets like COX-2 .
Example from :
Replacing the 4-fluorophenyl group with a sulfonyl indole moiety increased anticancer activity by 40% in cell-based assays .
Basic Research: What are the compound’s key spectral signatures?
Methodological Answer:
- FT-IR : Strong C=O stretch at ~1680 cm⁻¹ (amide I band) and N–H bend at ~1550 cm⁻¹ .
- Mass Spectrometry : Molecular ion peak at m/z 325.2 (M+H)+ with Br isotopic pattern (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Advanced Research: How to address low solubility in aqueous buffers for in vitro assays?
Methodological Answer:
Co-solvents : Use DMSO (≤0.1% v/v) to maintain solubility without cytotoxicity .
Prodrug Design : Introduce phosphate esters or PEGylated derivatives to enhance hydrophilicity .
Nanoparticle Encapsulation : Lipid-based nanoparticles improve bioavailability in cell culture .
Advanced Research: How to validate the compound’s mechanism of action in biological systems?
Methodological Answer:
Target Identification : CRISPR-Cas9 knockout screens to identify gene dependencies .
Binding Assays : Surface plasmon resonance (SPR) quantifies affinity for proteins (e.g., KD < 1 µM for kinase targets) .
Metabolic Profiling : LC-MS/MS tracks metabolite formation in hepatocyte models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
